Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-
Description
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- is a cyanoacetamide derivative characterized by a cyano (-CN) group at the α-carbon of the acetamide backbone and a 4-ethylbenzyl substituent on the nitrogen atom. This compound belongs to a class of molecules with versatile applications in medicinal chemistry and organic synthesis, particularly as intermediates for heterocyclic compounds or bioactive agents.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-3-5-11(6-4-10)9-14-12(15)7-8-13/h3-6H,2,7,9H2,1H3,(H,14,15) |
InChI Key |
JUCYTDDCUFEDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- typically involves the cyanoacetylation of amines, specifically the reaction between 4-ethylbenzylamine and cyanoacetyl derivatives under controlled conditions. The key step is the nucleophilic substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of cyanoacetyl chloride or cyanoacetate esters to form the cyanoacetamide structure.
Typical Synthetic Route
-
- 4-ethylbenzylamine (amine nucleophile)
- Cyanoacetyl chloride or alkyl cyanoacetate (electrophilic acylating agent)
- Base (e.g., triethylamine) to neutralize HCl formed during the reaction
-
- Anhydrous solvents such as tetrahydrofuran (THF) or ethanol are employed to maintain moisture-free conditions.
- The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Temperature is maintained typically between 0°C and room temperature to control reaction kinetics and avoid decomposition.
- Stirring is continued for several hours until completion, monitored by thin-layer chromatography (TLC).
-
- The reaction mixture is quenched with water or aqueous acid/base.
- The product is extracted with organic solvents such as ethyl acetate.
- Purification is achieved through recrystallization (e.g., ethanol/water mixture) or column chromatography using silica gel and solvent systems like ethyl acetate/hexane.
Alternative Preparation via Cyanoacetate Ester
An alternative approach involves the direct reaction of 4-ethylbenzylamine with alkyl cyanoacetates under solvent-free or reflux conditions, promoting nucleophilic substitution and formation of the target compound.
Analytical Confirmation of Structure and Purity
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the methylene bridge (N-CH₂-aryl), aromatic protons, and the cyano group.
- Infrared (IR) Spectroscopy: Characteristic absorption bands include the cyano stretching vibration around 2200 cm⁻¹ and the amide carbonyl stretch near 1650 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular weight consistent with C₁₂H₁₄N₂O.
- Melting Point Determination: Provides additional purity assessment.
Data Table: Summary of Preparation Parameters and Analytical Data
| Parameter | Details |
|---|---|
| Starting amine | 4-ethylbenzylamine |
| Acylating agent | Cyanoacetyl chloride or alkyl cyanoacetate |
| Solvent | Anhydrous THF or ethanol |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction time | 3–6 hours |
| Purification method | Recrystallization (ethanol/water), column chromatography (silica gel) |
| Key IR bands (cm⁻¹) | 2200 (C≡N stretch), 1650 (amide C=O stretch) |
| NMR signals | Methylenic protons (N-CH₂), aromatic protons, amide NH |
| Molecular formula | C₁₂H₁₄N₂O |
| Molecular weight | 206.25 g/mol |
| CAS Number | Not explicitly assigned to this exact compound but related analogs have similar identifiers |
Detailed Research Outcomes on Preparation
- The nucleophilic substitution of 4-ethylbenzylamine with cyanoacetyl chloride proceeds smoothly under anhydrous conditions, yielding Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- with high purity after recrystallization. Monitoring by TLC and HPLC ensures reaction completeness and product integrity.
- The use of triethylamine as an acid scavenger is critical to prevent side reactions and improve yield.
- Spectroscopic data consistently confirm the expected structure, with the cyano group and amide functionalities intact.
- Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane provides a high-purity product suitable for further chemical transformations or biological testing.
- Alternative solvent-free methods have been explored, offering greener synthetic routes with comparable yields.
Chemical Reactions Analysis
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound are suitably positioned to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions often involve the active hydrogen on the cyanoacetamide, which participates in condensation and substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- with key analogs, focusing on structural features, synthetic routes, physicochemical properties, and biological relevance.
Structural and Substituent Variations
- 2-Cyano-N-(4-fluorophenyl)acetamide (): Differs in the para-substituent (fluorine vs. ethyl).
- 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h, ): Contains methoxy groups at the 3- and 5-positions of the benzyl ring. These electron-donating groups improve solubility in polar solvents and may enhance binding to enzymatic targets through π-π stacking .
- 2-Cyano-N-(4-methyl-3-nitrophenyl)acetamide (): Incorporates a nitro group (electron-withdrawing) and methyl group (electron-donating), creating a polarized aromatic system. This contrasts with the neutral ethyl group in the target compound, affecting electronic distribution and reactivity .
Physicochemical Properties
Biological Activity
Acetamide, 2-cyano-N-[(4-ethylphenyl)methyl]- is a compound of interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Acetamide, 2-cyano-N-[(4-ethylphenyl)methyl]-
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 68427-36-1
The compound features a cyano group and an acetamide functional group, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to acetamide derivatives exhibit antimicrobial properties. For example, studies have shown that certain acetamide-linked compounds can inhibit the growth of various bacterial strains, suggesting that acetamide, 2-cyano-N-[(4-ethylphenyl)methyl]- may also possess similar properties.
Anti-inflammatory Effects
Acetamide derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that acetamide, 2-cyano-N-[(4-ethylphenyl)methyl]-, could potentially modulate inflammatory responses.
Anticancer Activity
Preliminary studies have explored the anticancer potential of acetamide derivatives. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines in vitro. The National Cancer Institute's Developmental Therapeutic Program has screened several acetamide derivatives for their effects on cancer cell lines, indicating some level of cytotoxicity.
The compound likely interacts with specific molecular targets within cells:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The binding affinity to certain receptors may alter cellular signaling pathways related to inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a study conducted by the National Cancer Institute, acetamide derivatives were evaluated against a panel of cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity at concentrations as low as 10 µM. Notably, leukemia cell lines showed the highest sensitivity, suggesting that further investigation into these compounds could yield promising therapeutic agents for specific cancers.
Q & A
Q. How is the structural integrity of 2-cyano-N-[(4-ethylphenyl)methyl]acetamide confirmed in synthetic workflows?
Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR and IR spectroscopy to validate the presence of key functional groups (e.g., cyano, acetamide). For example, NMR can resolve the methylene bridge (N-CH₂-aryl) and cyano group signals, while IR confirms C≡N stretching (~2200 cm⁻¹) and amide carbonyl bands (~1650 cm⁻¹). Purity is assessed via HPLC or TLC with UV detection .
Q. What are common synthetic routes for 2-cyano-N-[(4-ethylphenyl)methyl]acetamide?
A typical route involves nucleophilic substitution between 4-ethylbenzylamine and cyanoacetyl chloride under anhydrous conditions. Solvents like anhydrous ethanol or THF are used, with bases (e.g., triethylamine) to scavenge HCl. Reaction progress is monitored via TLC, and purification employs recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical methods are recommended for purity assessment?
High-resolution mass spectrometry (HRMS) confirms molecular mass, while elemental analysis (C, H, N) validates empirical formulas. Melting point determination and HPLC-DAD (diode array detection) ensure batch consistency. For trace impurities, GC-MS or LC-MS is used .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?
Key variables include:
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but may require higher temps.
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate amide bond formation.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of cyano groups).
- Flow chemistry : Continuous reactors improve reproducibility and scalability .
Q. What mechanistic insights exist for its potential biological activity (e.g., anticancer)?
Structural analogs (e.g., quinoline-acetamide hybrids) suggest enzyme inhibition (e.g., tyrosine kinases) via hydrogen bonding (amide NH) and hydrophobic interactions (4-ethylphenyl group). Molecular docking and SAR studies reveal that the cyano group enhances electron-withdrawing effects, stabilizing ligand-receptor complexes. In vitro assays (MTT, apoptosis markers) validate cytotoxicity against cancer cell lines .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from rotamers (amide bond rotation) or solvent effects . Solutions:
- Use DMSO-d₆ or CDCl₃ to stabilize specific conformers.
- Perform variable-temperature NMR to observe dynamic effects.
- Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .
Q. What strategies enhance bioactivity through structural modifications?
- Substitution on the aryl ring : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability.
- Heterocyclic replacements : Replacing the phenyl group with thiazole or oxadiazole (e.g., ) increases solubility and target selectivity.
- Prodrug approaches : Esterification of the acetamide NH improves bioavailability .
Q. How are structure-activity relationships (SAR) systematically evaluated?
- Fragment-based design : Synthesize analogs with incremental changes (e.g., -OCH₃ vs. -CH₃ on the aryl ring).
- Pharmacophore mapping : Identify critical motifs (cyano, acetamide) using computational tools (e.g., Schrödinger Suite).
- In vitro profiling : Compare IC₅₀ values across cell lines and enzymatic assays to quantify potency shifts .
Data Analysis & Experimental Design
Q. What statistical methods address variability in biological assays?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For dose-response curves, nonlinear regression (e.g., GraphPad Prism) calculates EC₅₀/IC₅₀. Replicate experiments (n ≥ 3) and report SEM or 95% CI .
Q. How to design stability studies under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
